molecular formula C11H18O7 B12944783 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate

1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12944783
M. Wt: 262.26 g/mol
InChI Key: SXWKEHZRDCMVRJ-UHFFFAOYSA-N
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Description

1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C11H18O7 and a molecular weight of 262.256 g/mol . This compound is characterized by its three carboxylate groups and a hydroxyl group attached to a propane backbone, making it a tricarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the reaction of citric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 1,2-Diethyl 3-methyl 2-oxopropane-1,2,3-tricarboxylate.

    Reduction: Formation of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-triol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diethyl 3-methyl 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence metabolic pathways and enzymatic activities, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H18O7

Molecular Weight

262.26 g/mol

IUPAC Name

1-O,2-O-diethyl 3-O-methyl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C11H18O7/c1-4-17-9(13)7-11(15,6-8(12)16-3)10(14)18-5-2/h15H,4-7H2,1-3H3

InChI Key

SXWKEHZRDCMVRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OC)(C(=O)OCC)O

Origin of Product

United States

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